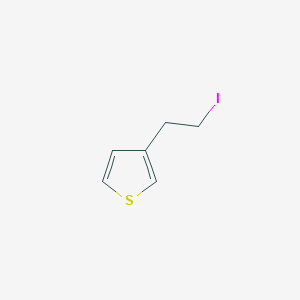

3-(2-Iodoethyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H7IS |

|---|---|

Molecular Weight |

238.09 g/mol |

IUPAC Name |

3-(2-iodoethyl)thiophene |

InChI |

InChI=1S/C6H7IS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |

InChI Key |

IPLZAOPRGOXDFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1CCI |

Origin of Product |

United States |

The Foundation: Thiophene Architectures in Heterocyclic Compound Research

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgderpharmachemica.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, where the thiophene ring can replace a benzene ring in biologically active compounds, often maintaining or even enhancing the desired activity. wikipedia.orgcognizancejournal.com This principle has been successfully applied in the development of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, a thiophene analog of piroxicam. wikipedia.org

The aromaticity of the thiophene ring confers significant stability, yet it is also amenable to a variety of chemical transformations. wikipedia.org Thiophene derivatives are integral to numerous fields:

Medicinal Chemistry : Thiophene-containing molecules exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. cognizancejournal.comnih.gov

Materials Science : The electronic properties of thiophenes make them valuable components in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. cognizancejournal.comresearchgate.net

Agrochemicals : Many successful pesticides and herbicides incorporate the thiophene scaffold. numberanalytics.com

The ongoing exploration of thiophene chemistry continues to yield novel compounds with diverse applications, underscoring the enduring importance of this heterocyclic system. nih.govnumberanalytics.com

The Linker: the Role of Ethyl Side Chains in Thiophene Functionalization

Research has demonstrated that the nature of the side chain can significantly impact the physical and electronic properties of thiophene-based materials. For instance, in the context of polythiophenes, the linkage of side chains can affect crystallinity and charge carrier mobility. scispace.comresearchgate.net Studies on polythiophenes with ethylene (B1197577) glycol side chains have shown that an ethyl spacer can lead to enhanced performance in organic electrochemical transistors (OECTs). scispace.com This highlights the strategic importance of the ethyl linker in designing materials with specific functionalities. The ethyl chain in 3-(2-Iodoethyl)thiophene serves as a handle for introducing a wide variety of other functional groups, expanding its synthetic potential. nsf.gov

The Activator: Iodine S Impact on Reactivity and Synthetic Utility

The iodine atom on the ethyl side chain of 3-(2-Iodoethyl)thiophene is the key to its high reactivity and broad synthetic utility. Iodine is an excellent leaving group, making the terminal carbon of the ethyl chain highly susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the facile introduction of a diverse array of substituents.

The iodoethyl group can participate in numerous chemical transformations, including:

Nucleophilic Substitution : Reaction with various nucleophiles such as amines, alcohols, and thiols to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. evitachem.com

Cross-Coupling Reactions : Serving as a precursor for organometallic reagents used in powerful carbon-carbon bond-forming reactions like Suzuki and Stille couplings. nih.gov

Formation of N-Heterocyclic Carbene (NHC) Ligands : N-(2-Iodoethyl)arylamine salts, which can be derived from iodoethyl compounds, are precursors for the synthesis of NHC ligands, which are valuable in catalysis. organic-chemistry.org

This high degree of reactivity makes this compound a valuable intermediate for chemists seeking to construct complex molecules. For example, it has been used in the synthesis of chiral thiophene (B33073) derivatives by reacting it with N-(3′,5′-dinitrobenzoyl)-α-phenylglycine in a basic medium. mdpi.com

Future Directions: Research Trajectories for Thiophene Derivatives

Direct Synthesis Strategies for this compound

Direct synthetic routes to this compound primarily involve the conversion of precursors that already possess the thiophene-ethyl backbone. These methods focus on the efficient introduction of the iodine atom at the terminal position of the ethyl side chain.

A prevalent and straightforward method for synthesizing this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. iitk.ac.inwikipedia.org This SN2 (bimolecular nucleophilic substitution) reaction involves converting an alkyl chloride or, more commonly, an alkyl bromide into an alkyl iodide. wikipedia.orglscollege.ac.in The synthesis starts with 3-(2-bromoethyl)thiophene, which is treated with a source of iodide ions, typically sodium iodide (NaI). researchgate.netmolaid.com

The reaction is driven to completion by taking advantage of the differential solubility of the halide salts in a polar aprotic solvent, most notably acetone (B3395972). iitk.ac.inwikipedia.org Sodium iodide is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not, causing it to precipitate out of the solution. wikipedia.orglscollege.ac.in This precipitation, according to Le Chatelier's principle, shifts the reaction equilibrium towards the formation of the desired iodoalkane product. jk-sci.com This classic method is highly effective for primary halides like the bromoethyl group attached to the thiophene ring. lscollege.ac.in

Table 1: Finkelstein Reaction for this compound Synthesis

| Precursor | Reagents | Solvent | Key Principle |

|---|---|---|---|

| 3-(2-Bromoethyl)thiophene | Sodium Iodide (NaI) | Acetone | SN2 Halogen Exchange. Low solubility of NaBr in acetone drives the reaction forward. wikipedia.orglscollege.ac.in |

| 3-(2-Chloroethyl)thiophene | Sodium Iodide (NaI) | Acetone | SN2 Halogen Exchange. Low solubility of NaCl in acetone drives the reaction forward. wikipedia.orglscollege.ac.in |

Another significant pathway to this compound begins with 3-thiophene-ethanol, also known as 2-(thiophen-3-yl)ethanol. This approach requires the conversion of the hydroxyl (-OH) group, which is a poor leaving group, into a species that can be readily displaced by an iodide ion. Common strategies include a two-step process where the alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with sodium iodide then yields the target compound via an SN2 reaction.

Alternatively, direct conversion can be achieved using various reagents. One well-known method is the Appel reaction, which uses a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert the alcohol directly to the alkyl iodide. This process is generally effective for primary and secondary alcohols.

Optimizing the synthesis of this compound is crucial for maximizing yield and purity. In the context of the Finkelstein reaction, several factors are critical. The choice of solvent is paramount; acetone is standard due to the solubility properties of the sodium halide salts. lscollege.ac.injk-sci.com Other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.in The reaction is typically carried out by heating the mixture to increase the reaction rate. iitk.ac.in Using a large excess of the iodide salt can also help drive the equilibrium towards the product. wikipedia.org

Role of the Carbon-Iodine Bond in Cross-Coupling Reactions

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted aromatics and alkanes highly reactive partners in transition-metal-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions compared to their bromo- or chloro-analogs.

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation, and iodo-thiophenes are excellent substrates for these transformations. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron reagent. Iodo-thiophenes readily undergo Suzuki-Miyaura coupling. For instance, the palladium-catalyzed reaction of 2,5-di(ethoxyphenyl)-3,6-dibromothieno[3,2-b]thiophene with phenylboronic acid demonstrates the feasibility of coupling at halogenated thiophene positions. vjs.ac.vn The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by transmetalation with the boron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org Given the high reactivity of alkyl iodides, this compound is an anticipated excellent coupling partner for various organoboron compounds under Suzuki-Miyaura conditions. mdpi.comnih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. wikipedia.orgnumberanalytics.com It is widely used for synthesizing complex molecules due to its tolerance of a wide range of functional groups. organic-chemistry.orgnih.gov The reactivity of the organohalide partner follows the order I > Br > Cl, making this compound a prime candidate. wikipedia.org For example, 5‐aryl‐4‐iodo‐thieno[a]dibenzothiophenes have been successfully coupled with 2‐(tributylstannyl)thiophene, showcasing the utility of iodo-thiophenes in Stille reactions. researchgate.net The catalytic cycle is analogous to other palladium-catalyzed couplings. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.org The Negishi coupling is noted for its high reactivity and functional group tolerance. beilstein-journals.org The formation of C-C bonds using iodo-substituted precursors is efficient. wikipedia.orgbeilstein-journals.org For example, one-pot halogen dance/Negishi coupling of dibromothiophenes has been used to create multiply arylated thiophenes, highlighting the utility of halogenated thiophenes in these reactions. nih.gov While direct examples with this compound are not prominent, its iodo-substituent ensures it would be a highly reactive substrate in Negishi couplings for creating new carbon-carbon bonds at the ethyl side chain. clockss.orgresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Mild conditions, stable and low-toxicity reagents. rsc.orgmdpi.com |

| Stille | Organotin (e.g., R-SnBu₃) | High functional group tolerance, but tin reagents are toxic. wikipedia.orgnumberanalytics.com |

| Negishi | Organozinc (e.g., R-ZnCl) | High reactivity, broad scope for sp³, sp², and sp carbons. wikipedia.org |

The Kumada coupling, which uses a Grignard reagent (organomagnesium halide) as the nucleophile, is a cornerstone in the synthesis of polythiophenes, a class of conducting polymers. The first synthesis of poly(3-alkylthiophenes) (P3ATs) utilized 2,5-diiodo-3-alkylthiophene as the monomer precursor. rsc.orgcmu.edu

In a typical Kumada catalyst-transfer polycondensation (KCTP), a dihalothiophene monomer is treated with a Grignard reagent to form a thiophenyl-Grignard species in situ. A nickel catalyst, such as Ni(dppp)Cl₂, is then added to initiate polymerization. cmu.edursc.org The choice of halogen on the thiophene monomer is critical, with iodine being the halogen of choice in early polythiophene development due to the high reactivity of the C-I bond. rsc.org This methodology allows for the synthesis of regioregular, high molecular weight polymers. cmu.eduresearchgate.net Although this compound is a mono-iodo compound, related di-iodo thiophene monomers are central to creating conjugated polymers via Kumada coupling. researchgate.net

While transition-metal catalysis is dominant, there is growing interest in metal-free cross-coupling methods to avoid metal contamination in products, particularly for electronic and pharmaceutical applications. nih.gov One prominent strategy involves the use of hypervalent iodine reagents to facilitate the coupling of unfunctionalized aromatic compounds. jst.go.jpresearchgate.net These reactions can proceed via single-electron-transfer (SET) oxidation, generating cation radical intermediates that then couple. clockss.org

Another approach is the direct, catalyst-free ethynylation of heterocycles like thiophenes with haloacetylenes in a solid-phase medium such as alumina. mdpi.com Electrochemical methods also offer a sustainable, reagent-free pathway for the dehydrogenative C-C cross-coupling of thiophenes with other aromatic systems, such as phenols. nih.gov These emerging strategies represent a greener alternative for creating biaryl and heteroaryl structures involving the thiophene core. acs.org

Radical Processes and Cyclization Cascades

The iodoethyl group in this compound is a precursor for radical generation, enabling a range of cyclization reactions. These processes are powerful tools for building complex, polycyclic scaffolds from simple aromatic precursors.

Dearomatization reactions convert flat, aromatic systems into three-dimensional cyclic structures, which are of great interest in medicinal chemistry. Photoredox catalysis has emerged as a powerful method to initiate such transformations under mild conditions. rsc.orgnsf.gov

In a typical process, a photocatalyst, upon irradiation with visible light, can reduce an alkyl iodide to generate a carbon-centered radical. For instance, a strategy analogous to that used for 3-(2-iodoethyl)indoles could be applied to this compound. rsc.orgchemrxiv.org In this hypothetical cascade, the initial radical formed at the ethyl side chain could add to an external Michael acceptor. The resulting radical could then undergo an intramolecular cyclization onto the thiophene ring, leading to dearomatization and the formation of a spirocyclic or fused ring system. rsc.orgacs.org Such dearomative spirocyclization has been achieved with N-acyl thiophene-2-sulfonamides, where an electrochemically generated radical undergoes a 5-exo-trig spirocyclization. acs.orgresearchgate.net

The 2-iodoethyl side chain is well-positioned for intramolecular cyclization reactions to form fused ring systems. The generation of a radical on the ethyl group, typically via photoredox catalysis or with a radical initiator like AIBN and a reducing agent like Bu₃SnH, can be followed by intramolecular attack on the thiophene ring. researchgate.net

Alternatively, electrophilic cyclization can be induced. For example, treatment of sulfur-containing alkynes with molecular iodine can lead to an iodine-induced 5-endo-dig cyclization, followed by aromatization to yield a substituted iodothiophene. nih.gov While this compound itself is not an alkyne, this highlights the utility of iodine in promoting cyclization to form thiophene rings. mdpi.com Furthermore, intramolecular cyclization of substrates like 2-(hetaryl)ethyl p-toluenesulfonates, promoted by triflic anhydride, can lead to fused thiophene systems, suggesting that the ethyl side chain of this compound could be a handle for similar transformations under different activating conditions. thieme-connect.com

Nucleophilic Substitution Reactions and Functional Group Interconversions

The carbon-iodine bond in the ethyl side chain of this compound is the principal site for nucleophilic substitution, a cornerstone reaction for introducing a wide array of functional groups. This reactivity is analogous to that of other alkyl halides, where the carbon atom bonded to the halogen is electrophilic and thus a target for nucleophiles.

Displacement of the Iodide for Diverse Functionalization

The iodide ion is an excellent leaving group due to its stability as an anion, which is a consequence of its large size and the weak, highly polarizable carbon-iodine bond. bits-pilani.ac.in This characteristic facilitates the displacement of iodide by a variety of nucleophiles, enabling the synthesis of a broad spectrum of 3-substituted thiophene derivatives.

For instance, treatment of this compound with nucleophiles such as amines, alkoxides, or thiolates results in the formation of the corresponding N-substituted, O-substituted, or S-substituted derivatives, respectively. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the iodine. bits-pilani.ac.in This process is fundamental for elaborating the side chain of the thiophene monomer, which can be crucial for tuning the properties of resulting polymers or for synthesizing specific target molecules.

An example of such a functionalization is the reaction of 3-(2-bromoethyl)thiophene, a closely related analogue, with various nucleophiles to introduce new functionalities. evitachem.com Similarly, this compound can be expected to react with a diverse range of nucleophiles to afford a variety of functionalized thiophenes. For example, reaction with sodium azide (B81097) would yield 3-(2-azidoethyl)thiophene, a precursor for amines or triazoles. Reaction with potassium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The following table provides a summary of potential nucleophilic substitution reactions on this compound:

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Ammonia (NH₃) | 3-(2-Aminoethyl)thiophene |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 3-(2-Methoxyethyl)thiophene |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | 3-(2-Methylthioethyl)thiophene |

| Cyanide | Sodium cyanide (NaCN) | 3-(3-Thienyl)propanenitrile |

| Azide | Sodium azide (NaN₃) | 3-(2-Azidoethyl)thiophene |

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). The regioselectivity of this reaction on this compound is dictated by the electronic and steric effects of the 3-substituted ethyl iodide side chain. In general, the α-positions (C2 and C5) of the thiophene ring are more reactive towards electrophiles than the β-positions (C3 and C4). colab.wsuomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. st-andrews.ac.uk For this compound, these reactions would introduce a substituent onto the thiophene ring, further functionalizing the monomer. For example, nitration with a mild nitrating agent like acetyl nitrate (B79036) would likely yield a mixture of 3-(2-iodoethyl)-2-nitrothiophene and 3-(2-iodoethyl)-5-nitrothiophene. uomustansiriyah.edu.iq

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-(2-Iodoethyl)-2-nitrothiophene and 3-(2-Iodoethyl)-5-nitrothiophene |

| Bromination | Br₂ in acetic acid | 2-Bromo-3-(2-iodoethyl)thiophene and 5-Bromo-3-(2-iodoethyl)thiophene |

| Acylation | Ac₂O/SnCl₄ | 2-Acetyl-3-(2-iodoethyl)thiophene and 5-Acetyl-3-(2-iodoethyl)thiophene |

Polymerization Mechanisms Involving this compound Derivatives

This compound and its derivatives are valuable monomers for the synthesis of functional polythiophenes, a class of conducting polymers with applications in organic electronics. nih.govresearchgate.net The polymerization method employed significantly influences the structure, molecular weight, and properties of the resulting polymer.

Oxidative Polymerization Pathways and Regioselectivity Considerations

Oxidative polymerization is a common method for synthesizing polythiophenes. nih.gov In this process, an oxidizing agent, such as iron(III) chloride (FeCl₃), is used to initiate the polymerization of the thiophene monomer. kpi.uanih.gov The mechanism is believed to proceed through the formation of a radical cation on the thiophene ring, which then couples with another monomer unit. kpi.uad-nb.info

A critical aspect of polythiophene synthesis is controlling the regiochemistry of the coupling between monomer units. For 3-substituted thiophenes, three possible couplings can occur: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). A high degree of head-to-tail regioregularity is desirable as it leads to a more planar polymer backbone, enhanced π-conjugation, and improved electronic properties. nih.gov

Oxidative polymerization with FeCl₃ often results in polymers with a lower degree of regioregularity compared to other methods. researchgate.net The regioselectivity can be influenced by factors such as the reaction temperature, solvent, and the nature of the substituent on the thiophene ring. nih.gov For 3-alkylthiophenes, FeCl₃ polymerization typically yields polymers with a moderate level of HT coupling. nih.gov

Grignard Metathesis Polymerization (GRIM) Techniques

Grignard Metathesis (GRIM) polymerization is a powerful method for the synthesis of highly regioregular poly(3-alkylthiophene)s (P3ATs). mdpi.comresearchgate.net This method involves the formation of a Grignard reagent from a dihalo-substituted thiophene monomer, followed by nickel-catalyzed cross-coupling. mdpi.com

For a monomer like this compound, it would first need to be converted to a dihalo-derivative, for example, 2,5-dibromo-3-(2-iodoethyl)thiophene. This monomer would then be treated with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding thienylmagnesium halide. The addition of a nickel catalyst, typically Ni(dppp)Cl₂, initiates the polymerization. mdpi.com The GRIM method is known to produce P3ATs with high head-to-tail regioregularity (>95%), which is attributed to the selective reaction of the less sterically hindered C5-magnesium bond. researchgate.net

The GRIM polymerization is considered a chain-growth mechanism and can exhibit living characteristics, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. nih.govsci-hub.se This control also enables the synthesis of block copolymers and end-functionalized polymers. sci-hub.seacs.org

Controlled Polymerization Strategies for Functional Polythiophenes

Beyond GRIM, other controlled polymerization techniques have been developed to synthesize functional polythiophenes with precise control over their architecture. rsc.orgresearchgate.net These methods are crucial for creating "tailor-made" polymers for specific applications. nih.gov

One such strategy is the Kumada Catalyst Transfer Polycondensation (KCTP), which is a modified GRIM method that proceeds via a living chain-growth mechanism. mdpi.com This technique has been successfully used to synthesize a variety of functionalized polythiophenes with well-defined structures. rsc.org

Another approach is the Suzuki-Miyaura catalyst-transfer polymerization, which utilizes a boronate ester derivative of the thiophene monomer. rsc.org These controlled polymerization methods offer a high degree of control over the polymer's molecular weight, polydispersity, and end-groups, which are critical parameters for optimizing the performance of polythiophenes in electronic devices. researchgate.netrsc.org The ability to precisely control the polymer structure allows for the systematic investigation of structure-property relationships in this important class of materials.

Synthesis of Oligothiophene and Polythiophene Architectures

The development of functional organic materials, particularly those based on conjugated polymers like polythiophenes, is a significant area of research. This compound serves as a valuable precursor in the synthesis of both oligothiophene and polythiophene structures, either by direct integration into the polymer backbone or by facilitating the functionalization of side chains.

The direct incorporation of the this compound unit into conjugated polymer backbones is a key strategy for creating functional materials. The iodoethyl group can act as a reactive site or influence the polymerization process itself. Electropolymerization is one method where thiophene derivatives, including this compound, are used to form polymer films. researchgate.netresearchgate.net The halogenated precursor can be synthesized and then subjected to electrochemical conditions to induce polymerization. researchgate.netresearchgate.net

Iterative growth strategies have also been developed for the synthesis of well-defined head-to-tail oligothiophenes. nih.gov These methods often involve the regioselective metalation of a 3-substituted thiophene followed by a nickel-catalyzed cross-coupling reaction with a brominated thiophene unit. nih.gov By repeating this protocol, oligomers of specific lengths can be constructed. nih.gov While these examples often use alkyl-substituted thiophenes, the principles can be extended to monomers like this compound to create oligomers with reactive handles. The synthesis of long, well-defined oligothiophenes bearing anchor groups for molecular electronics applications has been accomplished using methods like Stille coupling, demonstrating the precise control achievable in building these architectures. iupac.orgbeilstein-journals.org

The structural arrangement of thiophene units within the polymer chain significantly impacts the material's electronic properties. While most polythiophenes feature a head-to-tail (2,5-) connection, alternative linkages, such as alternating 2,5/3,4-connections, can be modeled to create different polymer isomers with distinct band gaps. beilstein-journals.org The synthesis of such complex backbones can be envisioned using specifically functionalized monomers derived from this compound.

Table 1: Selected Methods for Oligo- and Polythiophene Synthesis

| Method | Monomer/Precursor Example | Catalyst/Conditions | Resulting Structure | Reference(s) |

| Electropolymerization | 3-(2'-Iodoethyl)thiophene | Electrochemical potential | Poly(3-(2'-iodoethyl)thiophene) film | researchgate.netresearchgate.net |

| Grignard Metathesis (GRIM) | 2,5-Dibromo-3-alkylthiophene | Ni(dppp)Cl₂ | Regioregular poly(3-alkylthiophene) | mdpi.com |

| Iterative Cross-Coupling | 3-Hexylthiophene, 2-Bromo-3-hexylthiophene | TMPMgCl·LiCl, Nickel catalyst | Defined head-to-tail oligothiophenes | nih.gov |

| Stille Coupling | Bisstannylated sexithiophene, Brominated terminal unit | Palladium catalyst | Defined 24-mer with terminal anchors | iupac.org |

Post-polymerization modification is a powerful strategy for introducing diverse functionalities onto a polymer backbone without altering the polymerization process itself. cmu.edunih.govmdpi.com A common approach involves synthesizing a regioregular polythiophene with reactive handles on its side chains, which can then be converted into various functional groups. cmu.eduubc.ca

A widely used precursor for this method is poly[3-(6-bromohexyl)thiophene], synthesized via Grignard Metathesis (GRIM) polymerization. cmu.eduresearchgate.net The bromoalkyl groups serve as latent reactive sites. ubc.ca These sites can undergo nucleophilic substitution reactions to introduce groups such as azides, which can be further modified using "click" chemistry. ubc.ca Other transformations include converting the bromide to carboxylic acids, amines, or thiols. cmu.eduresearchgate.net This versatile approach allows for the synthesis of water-soluble glycopolythiophenes by attaching carbohydrate moieties to the side chains. researchgate.net

The 3-(2-iodoethyl) group is an even more reactive handle than its bromoalkyl counterpart due to the lower bond strength of the C-I bond. A polymer synthesized from a this compound monomer could be readily functionalized using similar post-polymerization techniques. This would allow for the efficient grafting of various molecules, including polar side chains containing hydroxyl or diethylene glycol units, to tune the polymer's properties for applications like organic electrochemical transistors (OECTs). researchgate.netdiva-portal.org The ability to introduce functional groups after polymerization enables the creation of tailored materials with precisely controlled chemical and physical properties. rsc.org

Table 2: Post-Polymerization Functionalization of Poly(3-haloalkylthiophenes)

| Precursor Polymer | Reagents | Functional Group Introduced | Application/Property | Reference(s) |

| Poly(3-(6-bromohexyl)thiophene) | 1. NaN₃, DMF; 2. LAH | Amine (-NH₂) | Water-soluble polymer | cmu.eduresearchgate.net |

| Poly(3-(6-bromohexyl)thiophene) | 1. KSAc; 2. LAH | Thiol (-SH) | Functional polymer | cmu.edu |

| Poly(3-(6-bromohexyl)thiophene) | 1. Lithiated 2,4,4-trimethyloxazoline; 2. HCl | Carboxylic Acid (-COOH) | Functional polymer | cmu.edu |

| Poly(3-bromohexylthiophene) | 1. NaN₃; 2. Alkyne, Cu(I) catalyst | Triazole-linked moieties | Tunable optical/electronic properties | ubc.ca |

| Bromide-bearing polythiophene | 1-Thiol-β-d-glucose tetraacetate, Base; 2. NaOMe | Glucose moieties | Water-soluble glycopolythiophene | researchgate.net |

Creation of Fused Thiophene Systems and Heterocyclic Ring Fusions

The fusion of thiophene rings with other aromatic or heterocyclic systems generates planar, rigid molecules with extended π-conjugation, which are of great interest for applications in organic electronics. This compound can serve as a key starting material for constructing these complex scaffolds through intramolecular cyclization and other coupling strategies.

Thienothiophenes, which consist of two fused thiophene rings, are important building blocks for organic semiconductors. mdpi.comresearchgate.net There are four possible isomers, with thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene (B1266192) being the most stable and widely studied. encyclopedia.pub The synthesis of these systems often involves the cyclization of appropriately substituted thiophenes. researchgate.net

One general approach involves the intramolecular cyclization of thiophenes bearing a side chain that can react with an adjacent position on the thiophene ring. thieme.de For instance, a derivative of this compound could be converted to a thienyl thioether, which can then undergo an acid-promoted cyclization to form the thieno[3,2-b]thiophene core. thieme.de Another powerful method is the iodine-mediated electrophilic cyclization of dialkynylthiophenes, which can lead to the formation of substituted thienothiophene systems. researchgate.net

Palladium-catalyzed coupling reactions, such as Stille and Suzuki couplings, are also instrumental in synthesizing functionalized thienothiophene derivatives, often used for creating p-type organic semiconductors. nih.govmdpi.com These reactions allow for the attachment of various aryl groups to the thienothiophene core, thereby tuning the electronic and physical properties of the final molecule. nih.govmdpi.com

Benzothiophenes, comprising a benzene (B151609) ring fused to a thiophene ring, are prevalent scaffolds in pharmacologically active compounds and organic materials. organic-chemistry.orgchemicalbook.com Their synthesis can be achieved through various intramolecular cyclization strategies. chemicalbook.com A common precursor is a 2-alkynylthioanisole, which can undergo a radical addition-cyclization to yield a C-3 substituted benzothiophene. organic-chemistry.org A molecule like this compound could be elaborated into such a precursor. For example, the iodoethyl group could be converted to an ethynyl (B1212043) group, and a subsequent coupling reaction could install the necessary arylthio component to facilitate cyclization. Another approach involves the electrophilic cyclization of precursors like 2-alkynylthiophenes, often mediated by iodine, to form 3-iodo-benzothiophene derivatives. researchgate.net

Thiophene-substituted naphthopyrans are another class of interesting molecules, particularly for their photochromic properties. researchgate.netnih.gov The synthesis of these compounds typically involves the condensation of a substituted naphthol with a propargyl alcohol derivative bearing a thiophene moiety. researchgate.net The this compound unit can be chemically modified to create such thiophene-containing precursors, allowing for its integration into these complex photo-responsive systems.

Fusing thiophenes with nitrogen-containing heterocycles like 1,10-phenanthroline (B135089) creates novel ligands and materials for organic electronics and photosensitizers. thieme.dethieme-connect.dethieme.de The synthesis of 5,7-disubstituted thieno[3,4-f] mdpi.comorganic-chemistry.orgphenanthrolines has been achieved through a modified Hinsberg thiophene synthesis. thieme-connect.de This approach demonstrates the construction of a thiophene ring fused to the phenanthroline core. thieme-connect.dethieme.de Starting with a suitably functionalized phenanthroline, a thiophene ring can be built, and subsequent modifications can install substituents. A derivative of this compound could be used in coupling reactions to attach thiophene units at the 5 and 7 positions, creating an extended conjugated system with potentially efficient electron transfer capabilities. thieme-connect.de

The construction of even more complex, fully annelated oligothiophenes that form helical structures (helicenes) has also been reported, highlighting the diverse and intricate architectures accessible from thiophene building blocks. unl.eduub.edu.bi These advanced syntheses rely on iterative annelation steps, where the reactivity of precursors derived from molecules like this compound could be harnessed to build up these unique three-dimensional structures.

Table 3: Synthesis of Fused Thiophene Systems

| Target System | Synthetic Strategy | Precursor Type | Key Features | Reference(s) |

| Thieno[3,2-b]thiophene | Friedel–Crafts Cyclization | Thienyl thioether | Acid-promoted intramolecular reaction | thieme.de |

| Benzothiophene | Electrophilic Cyclization | 2-Alkynylthiophene derivative | Iodine-mediated ring closure | researchgate.net |

| Benzothiophene | Radical Annulation | o-Methylthio-arenediazonium salt and alkyne | Photocatalytic, regioselective | organic-chemistry.org |

| Thiophene-Fused Phenanthroline | Modified Hinsberg Synthesis | Substituted 1,10-phenanthroline | Creates fused thieno[3,4-f] mdpi.comorganic-chemistry.orgphenanthroline core | thieme-connect.dethieme.de |

| Photochromic Naphthopyran | Cyclocondensation | Thiophene-substituted propargyl alcohol | Creates thiophene-substituted naphthopyrans | researchgate.net |

Chiral Thiophene Derivatives and Enantioselective Synthesis

The development of chiral materials and molecules is a cornerstone of modern chemistry, with profound implications in fields ranging from materials science to pharmacology. The thiophene scaffold, a key heterocycle, is often integrated into complex chiral architectures to modulate electronic, optical, and biological properties. This compound serves as a valuable and reactive intermediate in the construction of these sophisticated chiral derivatives. Its utility stems from the presence of a reactive carbon-iodine bond on a flexible ethyl chain, allowing for the strategic introduction or formation of stereocenters.

Incorporation of Chiral Moieties via this compound Intermediates

A primary strategy for synthesizing chiral thiophene derivatives is the covalent attachment of an enantiomerically pure moiety to the thiophene core. This compound is an excellent electrophile for this purpose, readily undergoing nucleophilic substitution reactions with chiral nucleophiles. This approach effectively transfers the chirality of a known starting material to the thiophene-containing target molecule.

A significant application of this method is in the synthesis of monomeric precursors for chiral polythiophenes. These polymers are of interest for their potential use as chiral sensors, catalysts, and chromatographic supports. nih.gov A well-documented example involves the condensation of this compound with an enantiopure chiral acid. nih.gov Specifically, the reaction with either the (R)- or (S)-enantiomer of N-(3,5-dinitrobenzoyl)-α-phenylglycine proceeds in a basic medium to yield the corresponding chiral thiophene-containing esters. nih.gov The N-(3,5-dinitrobenzoyl)-α-phenylglycine moiety is a well-known chiral selector used in Pirkle's stationary phases for HPLC enantioselective analysis. nih.gov

The reaction involves the deprotonation of the carboxylic acid of the chiral moiety by a base, creating a carboxylate nucleophile that subsequently displaces the iodide from the this compound side chain. This direct substitution provides a straightforward and efficient route to chiral monomers that can later be polymerized.

| Reactant 1 (Thiophene Intermediate) | Reactant 2 (Chiral Nucleophile) | Product (Chiral Thiophene Derivative) | Reaction Type |

|---|---|---|---|

| This compound | (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylglycine | (R)-(-)-2-(3-thienyl)ethyl N-(3',5'-dinitrobenzoyl)-α-phenylglycinate | Nucleophilic Substitution |

| This compound | (S)-(+)-N-(3,5-dinitrobenzoyl)-α-phenylglycine | (S)-(+)-2-(3-thienyl)ethyl N-(3',5'-dinitrobenzoyl)-α-phenylglycinate | Nucleophilic Substitution |

This method exemplifies a modular approach to building complex chiral structures where the inherent reactivity of the iodoethyl group is harnessed to append pre-existing, well-defined stereocenters.

Methodologies for Enantiospecific Transformation

Beyond the attachment of existing chiral fragments, the creation of new stereocenters through enantiospecific transformations represents a more advanced and powerful synthetic strategy. For intermediates like this compound, this involves reactions where the achiral substrate is converted into a chiral product with high enantiomeric excess, typically through the use of a chiral catalyst or reagent. While specific examples detailing enantiospecific transformations starting directly from this compound are not extensively documented, established methodologies for analogous alkyl halides provide a clear framework for potential applications.

One of the most powerful of these methodologies is the transition-metal-catalyzed enantioselective cross-coupling reaction. nih.govacs.org These reactions are capable of forming carbon-carbon or carbon-heteroatom bonds at a specific stereocenter. For a related substrate, such as a secondary alkyl halide, stereoconvergent cross-coupling is a prominent technique. nih.gov In this process, a racemic starting material is converted to a single enantiomer of the product. This is often achieved using a chiral nickel or palladium catalyst, which preferentially reacts with one enantiomer of the substrate or controls the stereochemistry of a key intermediate, allowing both enantiomers of the starting material to converge to a single chiral product. nih.govacs.org

Hypothetical Application to a Thiophene Scaffold:

While this compound is a primary iodide, a related secondary iodide, such as 3-(1-iodo-ethyl)thiophene, could theoretically be a substrate for such a stereoconvergent process. A nickel-catalyzed Negishi cross-coupling with an organozinc reagent, in the presence of a chiral ligand (e.g., a bis(oxazoline) or Pybox-type ligand), could potentially transform the racemic iodoalkane into an enantioenriched alkylated thiophene derivative. nih.gov The mechanism often involves a dynamic kinetic asymmetric transformation (DyKAT), where the chiral catalyst controls the enantiodetermining bond-formation step from a rapidly equilibrating intermediate. nih.gov

| Methodology | Catalyst System (Example) | Transformation Principle | Potential Application |

|---|---|---|---|

| Stereoconvergent Cross-Coupling | Nickel complex with chiral bis(oxazoline) or Pybox ligand | Converts a racemic alkyl halide into a single enantiomer of the cross-coupled product. | Formation of a new C-C bond with controlled stereochemistry on the ethyl side chain of a thiophene derivative. |

| Asymmetric Substitution | Iridium or Palladium complex with chiral phosphine (B1218219) or olefin ligand | Nucleophilic substitution of a leaving group where the chiral catalyst controls the stereochemical outcome. | Introduction of nucleophiles (e.g., amines, alcohols) to form a chiral center. |

These established principles form the basis for the future development of specific enantiospecific transformations utilizing this compound and its derivatives, paving the way for the efficient synthesis of novel and complex chiral molecules built upon the versatile thiophene scaffold.

Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the electronic properties of π-conjugated organic molecules and polymers to create devices such as transistors and light-emitting diodes. Thiophene-based materials are central to this field due to their excellent charge transport characteristics and environmental stability. 3-(2-Iodoethyl)thiophene is a key precursor for creating functionalized thiophene (B33073) monomers and polymers, where the side chain introduced via the iodoethyl group plays a critical role in determining the material's processability, morphology, and ultimate device performance.

This compound is an essential starting material for synthesizing advanced organic semiconductors used in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). juniperpublishers.combeilstein-journals.orgnih.govresearchgate.net The iodoethyl group provides a reactive site for introducing a wide array of side chains onto the thiophene ring. This functionalization is critical because the nature of the side chain profoundly influences the solubility of the resulting polymer, its solid-state packing, and its electronic properties. nih.govpkusz.edu.cn

For instance, long or branched alkyl chains can be attached to improve solubility in common organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing for large-area device fabrication. nih.govntu.edu.tw The synthesis of poly(3-alkylthiophene)s (P3ATs) with specific side-chain architectures allows for the fine-tuning of the polymer's microstructure. ntu.edu.tw This control over morphology is crucial for achieving high charge carrier mobility in OFETs, as it facilitates efficient intermolecular π-π stacking, creating pathways for charge transport. nih.govrsc.org

The general synthetic strategy involves using the iodoethyl group to either build a more complex monomer before polymerization or to functionalize a pre-existing polymer chain. For example, a polythiophene backbone containing reactive sites can be modified with molecules attached via the ethylthiophene linker. This post-polymerization functionalization allows for the introduction of specific electronic or light-emitting moieties required for OLED applications. beilstein-journals.orgresearchgate.net Thienothiophenes and other fused thiophene structures, often synthesized from functionalized thiophene precursors, are particularly promising materials for high-performance OFETs and OLEDs. beilstein-journals.org

| Polythiophene Derivative | Side Chain Type | Highest Reported Mobility (cm²/Vs) | Application |

|---|---|---|---|

| P3HT | Linear Alkyl (Hexyl) | ~0.1 - 1.0 | OFETs, OPVs |

| pBTTT-C12 | Branched Alkyl | >1.0 | OFETs |

| PDPP-TVT | DPP-based | >2.0 | OFETs nih.gov |

| P3EHTT | Branched Alkylthio | ~0.03 | OFETs nih.govntu.edu.tw |

In the realm of renewable energy, this compound is a valuable precursor for synthesizing donor and acceptor materials for organic photovoltaic (OPV) devices, also known as organic solar cells. rsc.orgresearchgate.netnih.gov The performance of these devices is highly dependent on the molecular structure of the active layer components, which dictates the light absorption range, energy level alignment, and charge generation/transport efficiency.

The reactive iodoethyl group on the thiophene ring enables the attachment of various functional groups to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting materials. researchgate.net This energy level engineering is fundamental to maximizing the open-circuit voltage (Voc) and ensuring efficient charge separation at the donor-acceptor interface. By reacting this compound with electron-rich or electron-deficient molecules, novel monomers can be created and subsequently polymerized to form materials with tailored optoelectronic properties for photoelectrochemical applications. mdpi.com

Furthermore, the side chains derived from this precursor influence the morphology of the bulk heterojunction (BHJ) active layer in OPVs. rsc.org Proper side-chain engineering can promote the formation of an optimal bicontinuous interpenetrating network, which is essential for efficient exciton dissociation and charge transport to the respective electrodes, thereby enhancing the short-circuit current (Jsc) and fill factor (FF) of the solar cell.

| Thiophene-Based Polymer/Small Molecule | Acceptor | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|---|

| PM6 | Y6 | 17.9% rsc.org | 0.85 V | 26.5 mA/cm² | 78.6% rsc.org |

| PBDTI-DT | PC71BM | ~6.5% | 0.78 V | 14.1 mA/cm² | 59% |

| PTI-DT | PC71BM | ~4.2% | 0.71 V | 10.5 mA/cm² | 56% |

| MPAM12 | - (Theoretical) | - | 1.11 V nih.gov | - | - |

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the semiconducting material. For polymers synthesized using precursors like this compound, charge transport is governed by the movement of charge carriers (holes or electrons) along and between polymer chains. This process is highly sensitive to the polymer's structural organization and solid-state morphology. nih.govnih.gov

Side-chain engineering, enabled by the reactivity of the iodoethyl group, is a primary strategy for controlling these properties. nih.gov The length, branching, and chemical nature of the side chains dictate the intermolecular spacing and degree of π-π stacking between adjacent polymer backbones. rsc.org Well-ordered, crystalline domains with close π-π stacking distances (typically < 4 Å) create efficient pathways for charge hopping between chains, leading to higher charge carrier mobility. ntu.edu.tw

For example, polymers like poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT) exhibit liquid-crystalline phases that allow for the formation of highly ordered thin films with excellent charge transport characteristics. rsc.org The ability to introduce specific side chains via functionalized precursors is therefore essential for designing materials that self-assemble into favorable morphologies for efficient charge transport in devices. researchgate.net Studies on various polythiophene derivatives have demonstrated that subtle changes in side-chain structure can alter charge mobility by orders of magnitude, highlighting the importance of precursors that allow for precise molecular design. nih.gov

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in technologies like optical switching, frequency conversion, and optical data storage. The key to a material's NLO activity lies in its molecular structure, specifically the presence of a large molecular hyperpolarizability (β). This compound is a valuable building block for constructing such NLO-active molecules, known as chromophores.

The most common design for NLO chromophores is the "push-pull" architecture. acs.orgworldscientific.com This design consists of an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated bridge or spacer. The thiophene ring is an excellent component for this π-bridge due to its electron-rich nature and its ability to efficiently mediate charge transfer between the donor and acceptor groups. researchgate.net

This compound provides a synthetic handle to connect the thiophene unit to either the donor or acceptor moiety, or to a polymer backbone. acs.org Through nucleophilic substitution of the iodide, the thiophene ring can be linked to various functional groups, allowing for the systematic construction of push-pull systems. For example, the iodoethyl group can be reacted with an amine-based donor or a cyano-containing acceptor to form a complete NLO chromophore. This resulting functionalized thiophene monomer can then be polymerized or blended into a host polymer matrix to create a bulk NLO material. The efficiency of the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation is a key determinant of the NLO response. worldscientific.com

Rigidifying the π-conjugated spacer, for instance by creating fused ring systems, can lead to a significant enhancement of β. acs.org This is because a more planar structure enhances π-orbital overlap and facilitates more efficient charge transfer across the molecule. Furthermore, the choice of the donor and acceptor groups attached via the ethylthiophene linker directly impacts the magnitude of the dipole moment change between the ground and excited states, which is strongly correlated with the NLO response. worldscientific.com By systematically varying the components of the push-pull system using this compound as a versatile platform, researchers can establish clear structure-property relationships to guide the design of next-generation NLO materials with superior performance.

| Thiophene-Based Chromophore Type | π-Conjugated Spacer | Acceptor Group | Key Structural Feature | Impact on NLO Properties |

|---|---|---|---|---|

| Push-Pull Azo Dye | Thiophene-azo-benzene | Nitro group | Azo-bridge linkage | Enhances intramolecular charge transfer (ICT) |

| D-π-A Stilbene | Thiophene-vinylene | Dicyanovinyl | Vinylene bridge | Increases conjugation length, red-shifts absorption worldscientific.com |

| Rigidified DTE-based | Bridged dithienylethylene | Various | Covalent bridge | Enhances planarity and molecular hyperpolarizability (μβ) acs.org |

| BEDOT-based | Bi(3,4-ethylenedioxythiophene) | Various | Auxiliary donor groups | Increases dipole moment and μβ acs.org |

An extensive search of scientific literature and chemical databases has been conducted to gather information specifically on the chemical compound This compound in the context of its applications in advanced materials and chemical technologies, with a focus on surface chemistry and the formation of self-assembled monolayers (SAMs).

Despite a thorough investigation into the areas outlined in the user's request, no research findings, data, or detailed discussions specifically pertaining to the use of This compound for surface functionalization, its role in thiophene-alkanethiol derivatives for SAMs, or the interfacial phenomena and molecular organization of its films could be located.

The scientific literature provides a wealth of information on thiophene derivatives in general and their broad applications in materials science. This includes extensive research on the formation of SAMs from various thiophene-based compounds, particularly thiol-functionalized thiophenes, on noble metal surfaces like gold. These studies cover aspects of molecular orientation, packing density, and the resulting electronic and chemical properties of the functionalized surfaces.

However, the specific compound of interest, This compound , is not mentioned in the context of these applications in the available literature. The iodoethyl functional group suggests its potential as a precursor for further chemical modifications, such as conversion to a thiol for SAM formation. Yet, there are no published studies that describe this specific synthetic route or the subsequent application of the resulting thiophene-alkanethiol in creating self-assembled monolayers.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested sections and subsections, as no specific data or research findings on This compound in these areas are available. To adhere to the strict requirement of focusing solely on the specified compound and the provided outline, the article cannot be generated.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of molecular properties, offering valuable insights into the behavior and reactivity of compounds like substituted thiophenes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests a more reactive species. mdpi.com

In computational studies of various thiophene (B33073) derivatives, DFT calculations have been employed to determine these frontier orbital energies. For instance, a study on a substituted thiophene derivative reported a HOMO energy of -4.994 eV and a LUMO energy of -1.142 eV, resulting in an energy gap of 3.852 eV. nih.gov The chemical potential of this molecule was calculated to be -3.068 eV, with the negative value suggesting a stable molecular system. nih.gov Another investigation into thiophene sulfonamide derivatives found that their HOMO-LUMO energy gaps ranged from 3.44 eV to 4.65 eV. semanticscholar.org For the parent thiophene molecule, the HOMO energy has been calculated at -0.243 atomic units (a.u.). researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Substituted Thiophene Derivative 1 | -4.994 | -1.142 | 3.852 |

| Thiophene Sulfonamide Derivative (Range) | N/A | N/A | 3.44 - 4.65 |

| Thiophene | -6.612 (converted from a.u.) | N/A | N/A |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For thiophene and its derivatives, MEP maps show that the regions of highest electron density are generally located over the carbon-carbon bonds within the aromatic ring. researchgate.net In the parent thiophene molecule, the electrostatic potential map indicates that the negative potential is concentrated around the sulfur atom and the pi-system of the ring, while the positive potential is located around the hydrogen atoms. researchgate.net This distribution of charge is a key factor in determining the sites of chemical reactivity.

Computational studies have been used to determine the dipole moments and polarizabilities of thiophene and its oligomers. For the parent thiophene molecule, the experimentally determined gas-phase electric dipole moment is approximately 0.55 Debye. nist.gov Theoretical calculations on oligothiophenes have shown that the polarizability increases with the length of the polymer chain. uclouvain.be For polythiophene, the extrapolated longitudinal asymptotic coupled Hartree-Fock polarizability per thiophene ring has been calculated to be 190.0 atomic units using the 6-31G** basis set. uclouvain.be These studies highlight that polythiophene is more polarizable than other polymers like polydiacetylene and polysilane. uclouvain.be

| Compound | Property | Value | Method |

|---|---|---|---|

| Thiophene | Dipole Moment | 0.55 Debye | Experimental (Gas Phase) |

| Polythiophene | Longitudinal Polarizability per Ring (a.u.) | 190.0 | Coupled Hartree-Fock (6-31G**) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the excited-state properties of molecules, such as their absorption and emission of light. acs.org It has become a standard method for predicting the photophysical behavior of organic compounds.

TD-DFT calculations can predict the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. These calculations have been applied to a wide range of thiophene-based dyes and polymers to understand their color and light-harvesting capabilities. ug.edu.gh For example, in the design of new thiophene-based dyes for dye-sensitized solar cells, TD-DFT has been used to predict their UV-Vis absorption wavelengths. ug.edu.ghscilit.com

However, it is important to note that TD-DFT has shown some limitations in accurately predicting the excited-state ordering and oscillator strengths for thiophene and short thienoacenes. acs.org Studies have revealed that for thiophene, TD-DFT can incorrectly invert the order of the two lowest-lying excited states, which can significantly impact the prediction of its photophysical processes. acs.org This highlights the importance of choosing appropriate computational methods and functionals when studying the excited states of thiophene derivatives.

The photophysical properties of a molecule can be significantly influenced by its solvent environment. TD-DFT calculations can incorporate the effects of a solvent, often by using a polarizable continuum model (PCM), to provide more accurate predictions of absorption and emission energies in solution. These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how the solvent's polarity affects the electronic transitions of the solute molecule. While specific data on the solvent effects for 3-(2-Iodoethyl)thiophene are not available, computational studies on other thiophene derivatives have shown that the inclusion of solvent effects in TD-DFT calculations is crucial for accurately reproducing experimental photophysical data.

Mechanistic Computational Studies for Reaction Pathways

While specific computational studies detailing the reaction pathways of this compound are not extensively documented in publicly available research, theoretical investigations into analogous chemical systems provide significant insights into its probable reactive behavior. The primary modes of reaction for this compound are expected to involve the highly reactive iodoethyl side chain, principally through nucleophilic substitution (S(_N)2) and elimination (E2) pathways. Furthermore, intramolecular cyclization presents another viable reaction route, contingent on the specific reaction conditions and the nature of the reactants.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of these reaction mechanisms. Such studies typically focus on mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies, which collectively govern the kinetics and feasibility of a particular pathway.

Nucleophilic Substitution (S(_N)2) vs. Elimination (E2) Pathways

For the 2-iodoethyl group attached to the thiophene ring, the competition between S(_N)2 and E2 reactions is a critical aspect of its reactivity. Computational analyses of similar alkyl iodides have shown that this competition is influenced by several factors, including the nature of the nucleophile/base, the solvent, and steric hindrance around the reaction center.

In a theoretical S(_N)2 reaction involving this compound, a nucleophile would attack the carbon atom bonded to the iodine in a backside approach. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-iodine bond, leading to an inversion of stereochemistry at the reaction center. Computational models of such reactions typically show a single transition state along the reaction coordinate.

Conversely, an E2 mechanism would involve the abstraction of a proton from the carbon atom adjacent to the one bearing the iodine by a strong base. This is also a concerted process where the C-H bond breaks, a (\pi)-bond forms between the two carbon atoms of the ethyl chain, and the iodide leaving group departs.

DFT calculations on model systems, such as the reaction of ethyl iodide with various nucleophiles/bases, can provide quantitative data on the activation barriers for both S(_N)2 and E2 pathways. These calculations help in predicting which pathway is more favorable under specific conditions. For instance, bulky bases tend to favor the E2 pathway due to steric hindrance at the carbon center, which disfavors the S(_N)2 backside attack. The polarity of the solvent also plays a crucial role, with polar aprotic solvents generally favoring S(_N)2 reactions.

Below is an interactive data table with illustrative activation energies for the S(_N)2 and E2 reactions of a model primary alkyl iodide, which can be considered analogous to this compound. These values are representative and would vary depending on the specific nucleophile/base and computational method employed.

| Reaction Pathway | Nucleophile/Base | Solvent (Illustrative) | Calculated Activation Energy (kcal/mol) |

| S(_N)2 | CN⁻ | DMF | 15.2 |

| E2 | t-BuO⁻ | DMSO | 18.5 |

| S(_N)2 | OH⁻ | Water | 22.1 |

| E2 | OH⁻ | Ethanol | 20.8 |

Intramolecular Cyclization

Another significant reaction pathway for this compound that can be investigated computationally is intramolecular cyclization. In the presence of a suitable base or catalyst, the thiophene ring itself or a substituent on the ring could act as an internal nucleophile. For example, if a nucleophilic group were present at the 4-position of the thiophene ring, an intramolecular S(_N)2 reaction could lead to the formation of a fused ring system.

Computational studies on similar intramolecular reactions of 2-haloethyl-substituted aromatic and heterocyclic compounds have been performed. These studies typically explore the conformational requirements for the cyclization to occur and calculate the activation energy for the ring-closing step. The feasibility of such a reaction is highly dependent on the length of the alkyl chain, which influences the strain of the resulting cyclic transition state and product. For the 2-ethyl chain in this compound, the formation of a five or six-membered ring through intramolecular cyclization is plausible, depending on the participating atom from the thiophene ring or its substituents. Theoretical calculations can predict the relative stabilities of the possible cyclized products and the energy barriers to their formation.

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete structural map of 3-(2-Iodoethyl)thiophene can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the thiophene (B33073) ring and the ethyl side chain. The electron-withdrawing effect of the iodine atom and the magnetic environment of the thiophene ring are key factors influencing the chemical shifts.

The ethyl group protons (-CH₂-CH₂-I) would appear as two distinct signals, each split into a triplet by the adjacent methylene (B1212753) group (n+1 rule, where n=2 protons).

The methylene group directly attached to the iodine atom (Th-CH₂-CH₂ -I) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative iodine. Its chemical shift would likely fall in the range of δ 3.2-3.5 ppm.

The methylene group attached to the thiophene ring (Th-CH₂ -CH₂-I) would be slightly more shielded and is expected to resonate at approximately δ 3.0-3.3 ppm.

The protons on the thiophene ring are expected to show a characteristic pattern for a 3-substituted thiophene.

The proton at the C2 position is typically a triplet (or more accurately, a doublet of doublets with similar coupling constants).

The proton at the C5 position often appears as a doublet of doublets.

The proton at the C4 position also appears as a doublet of doublets. For unsubstituted thiophene, these aromatic protons resonate around δ 7.1-7.3 ppm. chemicalbook.com In 3-iodothiophene, the protons are found at approximately δ 7.0-7.4 ppm. A similar region is expected for this compound.

Table 7.1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Th-H (C2) | ~7.3 | dd | J ≈ 3.0, 1.5 |

| Th-H (C5) | ~7.2 | dd | J ≈ 5.0, 3.0 |

| Th-H (C4) | ~7.0 | dd | J ≈ 5.0, 1.5 |

| Th-CH₂-CH₂ -I | 3.2 - 3.5 | t | J ≈ 7.0 |

| Th-CH₂ -CH₂-I | 3.0 - 3.3 | t | J ≈ 7.0 |

Note: Values are predictions based on analogous structures and general NMR principles.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, six distinct signals are expected: four for the thiophene ring carbons and two for the ethyl chain carbons.

Aliphatic Carbons: The carbon atom bonded to iodine (Th-CH₂-C H₂-I) is expected to have a significantly upfield chemical shift, typically in the range of δ 5-15 ppm, due to the "heavy atom effect" of iodine. The other methylene carbon (Th-C H₂-CH₂-I) would appear further downfield, likely around δ 35-45 ppm.

Aromatic Carbons: The four carbons of the thiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm). The carbon atom directly attached to the ethyl group (C3) would be shielded compared to unsubstituted thiophene, while the others would show smaller shifts. The carbon bearing the iodine in 2-iodothiophene (B115884) (C2) appears at δ 72.4 ppm, demonstrating the significant shielding effect. sigmaaldrich.com While the iodine is not directly on the ring in this compound, its influence through the ethyl chain is minimal on the ring carbons.

Table 7.2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Th-CH₂-C H₂-I | 5 - 15 |

| Th-C H₂-CH₂-I | 35 - 45 |

| Thiophene Ring Carbons (C2, C4, C5) | 120 - 130 |

Note: Values are predictions based on analogous structures and general NMR principles.

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The FTIR spectrum of this compound would confirm the presence of the thiophene ring and the alkyl iodide chain.

Key expected absorption bands include:

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹, typically around 3100 cm⁻¹, is characteristic of the C-H bonds on the thiophene ring.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) groups.

C=C Stretching: Aromatic ring stretching vibrations for thiophene typically appear in the region of 1400-1550 cm⁻¹. researchgate.netvdoc.pub

C-S Stretching: The C-S bond vibration within the thiophene ring is often observed in the fingerprint region, typically around 700-800 cm⁻¹. rsc.org

C-I Stretching: The vibration of the carbon-iodine bond is expected to appear at the low-frequency end of the spectrum, typically in the range of 500-600 cm⁻¹.

Table 7.3: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Thiophene Ring C=C Stretch | 1400 - 1550 |

| C-S Ring Vibration | 700 - 800 |

Note: Values are predictions based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular weight of this compound (C₆H₇IS) is 237.98 g/mol .

Upon ionization, typically by electron impact (EI), the molecule will form a molecular ion ([M]⁺˙) which can then break apart into smaller, characteristic fragment ions. Expected fragmentation pathways include:

Loss of Iodine: A very common fragmentation for iodoalkanes is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, mass 127). This would produce a prominent peak at m/z 111, corresponding to the [C₆H₇S]⁺ cation (thienylethyl cation).

Benzylic-type Cleavage: Cleavage of the bond between the two methylene groups is also highly probable. This would result in the formation of a stable thienylmethyl cation ([C₅H₅S]⁺) at m/z 97. This is often a base peak in the mass spectra of alkylthiophenes, as seen in the spectrum of 2-thiophene-ethanol. nist.gov

Loss of the Ethyl Group: Cleavage of the bond between the thiophene ring and the ethyl chain could lead to a fragment corresponding to the thiophene ring.

Table 7.4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

|---|---|

| 238 | [C₆H₇IS]⁺˙ (Molecular Ion, M⁺˙) |

| 111 | [M - I]⁺ |

Note: Values are predictions based on common fragmentation patterns of alkylthiophenes and alkyl iodides. rsc.orgchemicalbook.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and fragile molecules like polymers and biomolecules. For a small, relatively volatile molecule like this compound, MALDI-TOF is not the conventional method of choice. However, thiophene-containing compounds have been investigated as potential matrices in MALDI-MS, a role that leverages their ability to absorb UV light. nih.gov If analyzed by MALDI-TOF, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 239 or adducts with matrix or metal ions (e.g., [M+Na]⁺). Due to the soft nature of the ionization, minimal fragmentation would be expected.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS would be able to distinguish its exact mass from other potential compounds with the same nominal mass. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

Table 7.5: HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

|---|

This precise mass measurement would definitively confirm the elemental formula as C₆H₇IS, providing strong evidence for the structure of this compound when combined with NMR and IR data.

Elemental Analysis Techniques

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements within a compound. For a novel or synthesized compound like this compound, this method serves as a primary checkpoint for purity and to confirm that the empirical formula aligns with the expected molecular structure. The technique typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and sulfur dioxide) are collected and quantified. Halogens like iodine are determined through other specific analytical methods.

The theoretical elemental composition of this compound (Molecular Formula: C₆H₇IS) is calculated based on its atomic constituents and their molar masses. A comparison between the experimentally determined percentages and these theoretical values provides a measure of the sample's purity. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 30.03 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.94 |

| Iodine | I | 126.90 | 1 | 126.90 | 52.88 |

| Sulfur | S | 32.06 | 1 | 32.06 | 13.36 |

| Total Molar Mass | 240.08 g/mol |

X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise arrangement of atoms within a crystalline solid. For this compound, obtaining a single crystal suitable for analysis would provide definitive information about its molecular geometry, including bond lengths, bond angles, and torsional angles in the solid state. This data is invaluable for understanding intermolecular interactions, such as π-stacking or halogen bonding, which govern the material's bulk properties.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be inferred. While specific crystallographic data for this compound is not widely published, studies on analogous thiophene derivatives demonstrate the utility of this technique. researchgate.netresearchgate.net For instance, X-ray analysis of substituted thiophenes has been used to confirm absolute configurations and to detail how different functional groups influence the crystal packing arrangement. researchgate.net

In the context of polymers derived from this monomer, XRD is used to assess the degree of crystallinity and the arrangement of polymer chains. dtic.milnist.gov For example, X-ray scattering studies on polythiophene films reveal information about lamellar stacking and π-stacking distances, which are critical for charge transport in electronic devices. nist.gov

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers derived from this compound. GPC separates polymer molecules based on their hydrodynamic volume in solution. kpi.ua The sample is dissolved in an appropriate solvent and passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. This separation allows for the determination of the polymer's molecular weight distribution.

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mₙ): The total weight of all polymer chains in a sample divided by the total number of chains.

Weight-average molecular weight (Mₙ): An average that takes into account the weight of each polymer chain, giving greater emphasis to heavier chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample where all chains have the same length.

For poly(3-alkylthiophene)s, which are structural analogs of polymers from this compound, GPC is routinely used to correlate polymerization conditions with the resulting molecular weight and PDI. kpi.ua For example, studies have shown how factors like the applied potential during electrochemical polymerization can influence the molecular weight of the resulting polymer. kpi.ua

| Polymer Sample | Synthesis Condition | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |

|---|---|---|---|---|

| Poly(3-pentylthiophene) A | 1.35 V | 4,700 | 21,000 | 4.47 |

| Poly(3-pentylthiophene) B | 1.50 V | 9,500 | 45,000 | 4.74 |

| PEDOT-Br Macroinitiator | 24 h synthesis | 11,300 | 15,600 | 1.38 |

| PEDOT-Br Macroinitiator | 48 h synthesis | 12,900 | 16,100 | 1.25 |

Data is illustrative and based on findings for related polythiophene derivatives. kpi.uamdpi.com

Cyclic Voltammetry for Electrochemical Characterization of Derived Materials